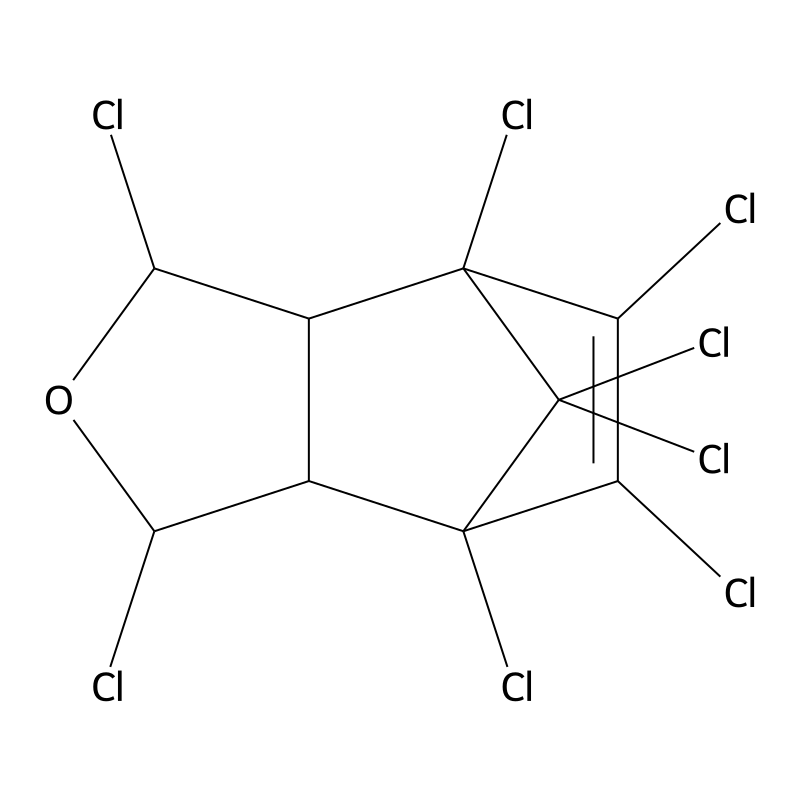Isobenzan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Greater than 1% in ethanol & kerosene
25 g/100 ml acetone at 25 °C, 38 g/100 ml benzene at 25 °C, 34 g/100 ml carbon tetrachloride at 25 °C, 2 g/100 ml fuel oil at 25 °C, 34 g/100 ml toluene at 25 °C, 29 g/100 ml xylene at 25 °C.
It is soluble in water to about 0.1 mg/L at 20 °C.
Canonical SMILES
Herbicide
Isobenzan was initially developed and used as a broad-spectrum herbicide in the 1960s. Studies investigated its effectiveness in controlling weeds in various crops, including wheat, barley, and maize []. However, concerns regarding its persistence in the environment and potential harm to non-target organisms led to its discontinuation as a herbicide in most countries.
Environmental Fate and Behavior
Due to its past use as a herbicide, research has been conducted to understand the environmental fate and behavior of Isobenzan. Studies have explored its degradation, persistence, and bioaccumulation in soil and water []. This research helps assess its potential environmental impact and inform future risk management strategies for similar chemicals.
Water Treatment
Research has also explored the potential of Isobenzan for water treatment. Studies investigated its effectiveness in removing organic contaminants from water, particularly in industrial settings []. However, its environmental concerns and the availability of safer alternatives have limited its application in this area.
Isobenzan, also known as telodrin, is a highly toxic organochloride compound with the chemical formula C₉H₄Cl₈O. It is characterized by a complex structure that includes multiple chlorine atoms, which contribute to its toxicity and environmental persistence. Isobenzan was primarily used as an insecticide from 1958 to 1965, but its production has since been discontinued due to health and environmental concerns. The compound is noted for its acute toxicity, particularly in humans and wildlife, leading to symptoms such as headaches, dizziness, and gastrointestinal distress upon exposure .
Isobenzan is synthesized through a specific reaction involving hexachlorocyclopentadiene and 2,5-dihydrofuran. The synthesis begins with the formation of a Diels-Alder adduct, which is then subjected to photochlorination. This method allows for the introduction of chlorine atoms into the molecular structure, resulting in the final product, Isobenzan .
Research on Isobenzan has highlighted its interactions with biological systems and environmental factors. Studies indicate that exposure can lead to significant health risks due to its neurotoxic effects. Furthermore, interaction with other chemicals can exacerbate its toxicity or alter its behavior in biological systems. For instance, when combined with certain metal salts or acids, Isobenzan may undergo reactions that increase the release of harmful byproducts .
Isobenzan shares structural similarities with several other organochloride compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Toxicity Level | Primary Use |
|---|---|---|---|
| Isobenzan | C₉H₄Cl₈O | Highly toxic | Insecticide (historical) |
| DDT | C₁₄H₉Cl₅ | Moderately toxic | Insecticide |
| Lindane | C₆H₆Cl₆ | Moderately toxic | Insecticide |
| Chlordane | C₁₄H₈Cl₁₄ | Highly toxic | Insecticide |
Uniqueness: Isobenzan's high level of toxicity surpasses that of many similar compounds like DDT and Lindane, making it particularly hazardous for both human health and the environment. Its specific synthesis method involving photochlorination also distinguishes it from other organochlorides.
Physical Description
Color/Form
Crystals from heptane
XLogP3
Density
1.87
LogP
Melting Point
121.0 °C
120-122 °C
UNII
GHS Hazard Statements
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]
Mechanism of Action
Inhibition potency of polychlorocycloalkanes ... for gamma-aminobutyric acid (GABA) dependent chlorine uptake in mouse brains was studied. Brains of male ICR mice were incubated with insecticides and initiated for assay by addition of radioactive chlorine (Cl), sodium chloride, hydrochloric acid, GABA and glucose. Potencies were estimated by determining inhibition of radioactive sulfur tagged t-butyl-bicyclophosphorothionate binding, GABA dependent Cl uptake, and testing mammalian toxicity. Potencies were expressed as concentrations producing 50% inhibition. The most potent inhibitor was 12-ketoendrin, followed by isobenzan, endrin, dieldrin, heptachlor epoxide, aldrin, heptachlor and lindane. ...
Vapor Pressure
2.92e-06 mmHg
2.92X10-6 mm Hg at 20 °C
Pictograms


Acute Toxic;Environmental Hazard
Other CAS
Wikipedia
Biological Half Life
Methods of Manufacturing
General Manufacturing Information
... Chlordane-resistant Blattella are strongly cross-resistant to isobenzan ...
The cross-resistance pattern of cyclodiene-resistant root maggots (Hylemya antiqua, brassicae, and liturata) has been extensively studied by tests on the adult flies. ... The cross-resistance is ... moderate to ... isobenzan ...
Isobenzan was made and sold under the trade name Telodrin. ... Isobenzan was manufactured for Shell in Holland. Production started in 1958 and was discontinued in September 1965.
Isobenzan had uses in Europe similar to heptachlor, but production was discontinued in 1966 because of its very high mammalian toxicity.
Analytic Laboratory Methods
Method HERL_027. Confirmation Procedures by Thin-Layer Chromatography.
Method HERL_028. Confirmatory Procedures by Extraction p-Values. GCECD method.
FDA Method 211.1. Organochlorine Residues (Nonionic) General Methods for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, Florisil Cloumn Cleanup, Partition Chromatography Cleanup and Supplemental Cleanup. Analysis by GCECD.
FDA Method 212.1. Organochlorine Residues (Nonionic) General Methods for Nonfatty Foods Including Acetonitrile Extraction, Water/Acetonitrile Extraction, Aqueous Acetonitrile to Petroleum Ether Transfer, and Florisil Column Cleanup. Analysis by GC.








